molecular formula C9H10BrFO B1375469 1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene CAS No. 1160293-59-3

1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene

Cat. No. B1375469
CAS RN: 1160293-59-3
M. Wt: 233.08 g/mol
InChI Key: ZJEQAIGYSJXYHI-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene, also known as 1-Bromo-2-fluoro-3-methoxybenzene or 1-Bromo-2-fluoro-3-methoxybenzene, is a fluorinated aromatic compound that has been studied extensively for its potential applications in scientific research and various industries. This compound has been used in the synthesis of various pharmaceuticals, as well as in the production of organic compounds.

Scientific Research Applications

Synthesis of Chiral Alditols The compound and its related structures are useful in synthesizing chiral alditols. For instance, 2-bromo-2-deoxy-2-fluoro-hexopyranose and -pentopyranose compounds from various carbohydrate series were reacted to produce 1-bromo-1-deoxy-1-fluoro-1-iodo-alditols, showcasing the compound's relevance in organic synthesis and potentially in pharmaceutical development (Francisco et al., 2004).

Regioselective Fluorination Studies have shown the capability of 1-bromo-2-fluoro derivatives in regioselective fluorination, providing essential insights into the synthesis of complex organic molecules. This process has been successfully applied to 1-(2,2-dibromovinyl)benzene derivatives, demonstrating high yields and regioselectivities under various conditions (Zhao et al., 2016).

Antimicrobial Applications Derivatives of 1-bromo-2-fluoro compounds have shown significant antimicrobial properties. Compounds carrying fluoro, bromo, and other groups on the benzene ring were synthesized and displayed potent antimicrobial activity against various microorganisms, indicating the compound's potential in developing new antimicrobial agents (Liaras et al., 2011).

properties

IUPAC Name

1-bromo-2-fluoro-3-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(2)12-8-5-3-4-7(10)9(8)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEQAIGYSJXYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C(=CC=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-fluoro-3-(1-methylethoxy)-benzene

Synthesis routes and methods

Procedure details

To a mixture of 3-bromo-2-fluoro-phenol (2 g, 10 mmol) and cesium carbonate (10 g, 40 mmol) in acetonitrile (20 mL) was added 2-bromopropane (4 mL, 50 mmol). The reaction mixture was stirred at 80° C. for 4 h. The mixture was filtered through a plug of Celite and eluted with ethyl acetate. The resulting solution was evaporated. The residue was purified by flash chromatography on silica gel and eluting with hexanes:EtOAc (1:1) to afford the title product (1.7 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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